Aminocarb
Overview
Description
Aminocarb, also known as 4-(Dimethylamino)-3-methylphenyl methylcarbamate, is an organic chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It appears as a white crystalline solid or tan crystals and is primarily used as an insecticide. This compound is effective in controlling a variety of pests, including aphids, soil mollusks, and lepidopterous larvae, making it valuable in agricultural and forestry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocarb can be synthesized through the reaction of 4-dimethylamino-3-methylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 4-dimethylamino-3-methylphenol: This intermediate is synthesized by methylation of 4-amino-3-methylphenol.
Reaction with Methyl Isocyanate: The intermediate is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: Aminocarb undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the carbamate ester bond.
Oxidation: The compound can be oxidized, particularly the dimethylamine moiety, resulting in the formation of 4-dimethylamino-3-methylphenol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Irradiation: Performed using high-pressure xenon-mercury lamps.
Major Products Formed:
Hydrolysis: Produces 4-dimethylamino-3-methylphenol and methylamine.
Oxidation: Results in the formation of 4-dimethylamino-3-methylphenol.
Irradiation: Leads to various degradation products, including 4-dimethylamino-3-methylphenol.
Scientific Research Applications
Aminocarb has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of carbamate esters under different conditions.
Biology: Investigated for its effects on insect physiology and its potential use in pest control.
Industry: Widely used as an insecticide to protect crops and forests from pest infestations.
Mechanism of Action
Aminocarb exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a broad spectrum of activity.
Carbofuran: Known for its high toxicity and effectiveness against soil-dwelling pests.
Methiocarb: Used primarily for controlling slugs and snails in addition to insects.
Aminocarb’s unique structure and specific applications make it a valuable compound in pest control, with ongoing research exploring its broader implications in various scientific fields.
Properties
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIDOCRTMDIQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022172 | |
Record name | Aminocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS. | |
Record name | Aminocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3627 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor) | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.2 | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023 | |
Record name | Aminocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3627 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/ | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, TAN CRYSTALS | |
CAS No. |
2032-59-9 | |
Record name | Aminocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2032-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminocarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminocarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767M03K32Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93-94 °C, 93 °C | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aminocarb acts as an acetylcholinesterase (AChE) inhibitor. [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, this compound causes acetylcholine to accumulate in the synapse, leading to overstimulation of the nervous system and ultimately resulting in insect paralysis and death. []
A: Yes, the toxicity of this compound varies among insect species. Research shows differences in susceptibility even between strains of the same species. For example, a study on Spodoptera littoralis (cotton leafworm) demonstrated varying levels of resistance to this compound, with the resistant strain exhibiting cross-resistance to other insecticides like chlorpyrifos and methomyl. []
A: Sublethal doses of this compound can impact insect development and reproduction. Studies on spruce budworm (Choristoneura fumiferana) show exposure to this compound can extend larval development time and reduce female fecundity (egg-laying capacity). [] This highlights that this compound can impact insect populations beyond direct mortality.
ANone: this compound's molecular formula is C11H16N2O2, and its molecular weight is 208.26 g/mol.
A: Research suggests that the substituents on the aryl ring of this compound can affect its fluorescence intensity, influencing its detectability using fluorescence detection methods. []
A: The persistence of this compound in the environment depends on factors like the formulation used, application method, and environmental conditions. Studies using various formulations on conifer forests show that while residues can be detected in soil and water shortly after application, they generally dissipate rapidly, often within days. [, , , ]
A: Yes, formulation significantly impacts this compound's environmental fate. For instance, oil-based formulations tend to result in larger spray droplets and greater ground deposits compared to water-based formulations. [, ] Volatility of the diluent also plays a role, with less volatile formulations leading to higher residues. []
A: this compound, like other carbamates, primarily exerts toxicity through AChE inhibition in mammals. [, ] Studies on rats reveal that subchronic exposure can cause hematological changes, affect liver and kidney function, and potentially impact immune responses. []
ANone: While research primarily focuses on acute toxicity, the potential long-term effects of this compound exposure require further investigation.
A: Gas chromatography (GC) with various detectors like flame ionization (FID), nitrogen-phosphorus (NPD), and electron capture (ECD) detectors are commonly used for this compound analysis. [, , ] High-performance liquid chromatography (HPLC) with UV or fluorescence detection has also been employed. [, ]
A: Yes, analytical methods have been developed for the simultaneous determination of this compound with other pesticides, such as fenitrothion, in various matrices. [, ] These methods utilize techniques like GC and HPLC for separation and quantification.
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